

In-Depth Technical Guide to the Physical and Chemical Properties of Atalafoline

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Compound of Interest

Compound Name: Atalafoline

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Abstract

Atalafoline, a naturally occurring acridone alkaloid isolated from the plant *Atalantia buxifolia*, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Atalafoline**. The document details its molecular structure, physicochemical characteristics, and available spectral data. While specific experimental protocols for its isolation and synthesis are not extensively detailed in the public domain, this guide outlines general methodologies applicable to acridone alkaloids. Furthermore, the guide touches upon the current understanding of its biological activities, acknowledging the need for more in-depth research into its specific molecular targets and signaling pathways.

Introduction

Atalafoline is a member of the acridone alkaloid family, a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities. It is specifically a pentacyclic acridone, characterized by a core acridin-9-one structure with multiple methoxy and hydroxyl substitutions. The primary natural source of **Atalafoline** is *Atalantia buxifolia* (Poir.) Oliv., a plant belonging to the Rutaceae family.^{[1][2][3]} This guide serves as a technical resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development, providing a consolidated repository of the current knowledge on **Atalafoline**.

Physical and Chemical Properties

The fundamental physical and chemical properties of **Atalafoline** are summarized in the table below, providing a quick reference for laboratory use and theoretical calculations.

Property	Value	Reference(s)
Molecular Formula	C ₁₇ H ₁₇ NO ₆	[4]
Molecular Weight	331.32 g/mol	[4]
Appearance	Not explicitly reported, likely a crystalline solid	
Melting Point	155-158 °C	
Boiling Point (Predicted)	593.4 ± 50.0 °C	
Density (Predicted)	1.366 ± 0.06 g/cm ³	
IUPAC Name	1,3-dihydroxy-2,5,6-trimethoxy-10-methylacridin-9-one	[4]
CAS Number	107259-49-4	

Solubility:

Quantitative solubility data for **Atalafoline** in common laboratory solvents is not readily available in the literature. However, based on its chemical structure, which contains both polar hydroxyl groups and nonpolar methoxy and aromatic moieties, its solubility is expected to vary across different solvents. It is likely to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), and moderately soluble in alcohols like methanol and ethanol. Its solubility in water is expected to be low.[5][6][7]

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and characterization of natural products. While the complete raw spectral data for **Atalafoline** is not widely published, the following sections describe the expected spectral characteristics based on its known structure and data from similar acridone alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of **Atalafoline** is expected to show distinct signals corresponding to the aromatic protons, methoxy group protons, the N-methyl group protons, and the hydroxyl protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. Aromatic protons will typically appear in the downfield region (δ 6.0-8.0 ppm). The singlets for the methoxy groups would be expected around δ 3.8-4.0 ppm, and the N-methyl group would likely appear as a singlet around δ 3.7-3.9 ppm. The hydroxyl protons will present as broad singlets, with their chemical shifts being concentration and solvent dependent.[\[3\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on all 17 carbon atoms in the **Atalafoline** molecule. The carbonyl carbon of the acridone ring is expected to have a chemical shift in the downfield region ($\delta > 180$ ppm). Carbons in the aromatic rings will resonate in the δ 100-160 ppm range, with those attached to oxygen atoms appearing at the lower field end of this range. The methoxy carbons and the N-methyl carbon will have signals in the upfield region of the spectrum.[\[8\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Atalafoline** is expected to exhibit characteristic absorption bands for its functional groups.

Functional Group	Expected Absorption Range (cm ⁻¹)	Intensity
O-H (hydroxyl)	3500 - 3200	Strong, Broad
C-H (aromatic)	3100 - 3000	Medium
C-H (aliphatic)	3000 - 2850	Medium
C=O (keto group)	1650 - 1630	Strong
C=C (aromatic)	1600 - 1450	Medium to Strong
C-O (ether and phenol)	1260 - 1000	Strong
C-N	1350 - 1280	Medium

These values are approximate and can be influenced by the molecular environment and sample preparation.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Mass Spectrometry (MS)

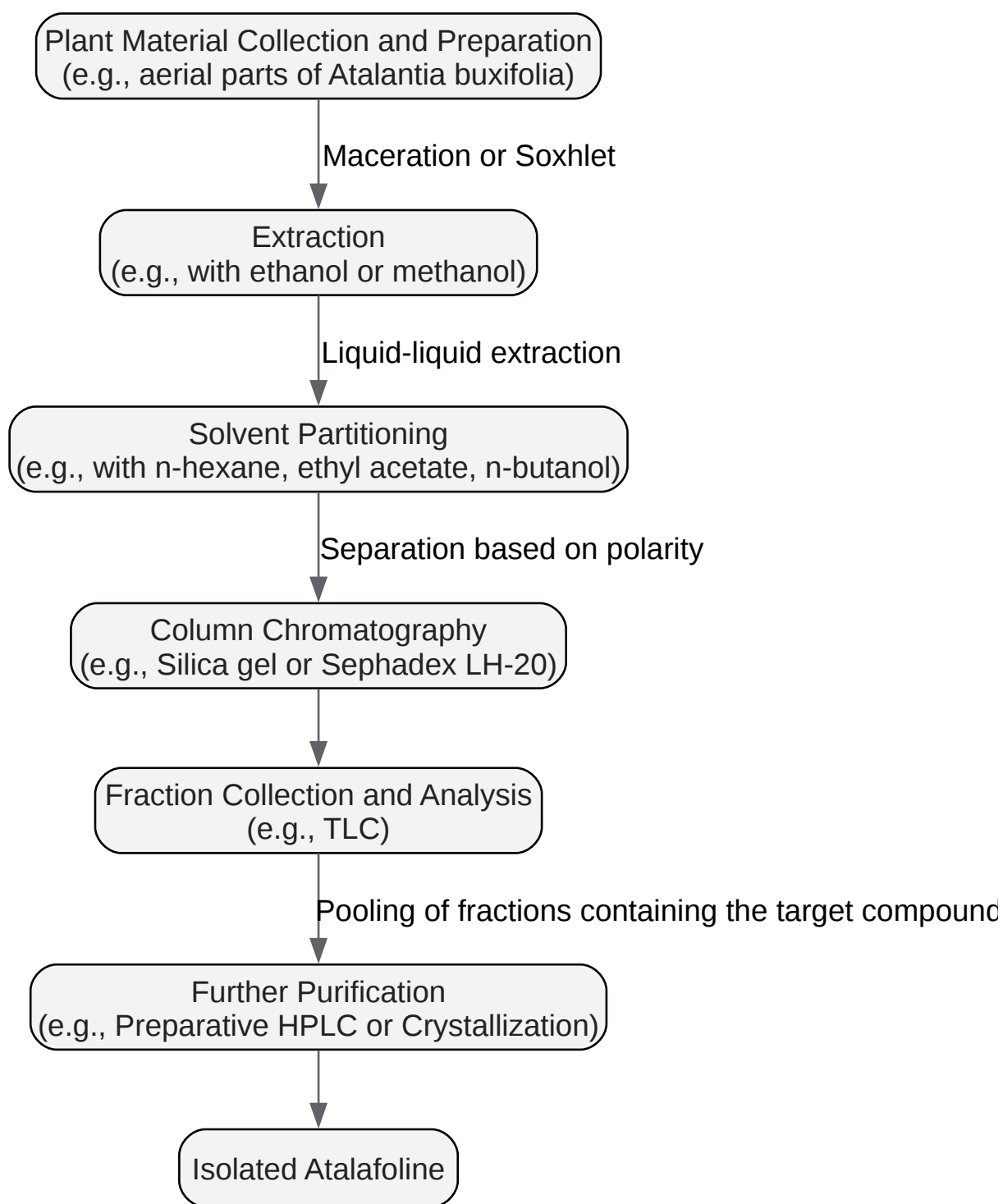
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For **Atalafoline** (C₁₇H₁₇NO₆), the molecular ion peak [M]⁺ would be observed at m/z 331. The fragmentation pattern in techniques like ESI-MS/MS would likely involve the loss of methyl groups (CH₃, 15 Da) from the methoxy and N-methyl functionalities, and potentially the loss of carbon monoxide (CO, 28 Da) from the acridone core. The fragmentation pathways can provide valuable information about the connectivity of the different substituent groups.[\[1\]](#)[\[4\]](#)[\[14\]](#)[\[19\]](#)[\[20\]](#)

Experimental Protocols

Detailed experimental protocols specifically for the isolation and synthesis of **Atalafoline** are not extensively described in publicly available literature. However, general methods for the isolation of acridone alkaloids from plant materials and synthetic strategies for related compounds can be adapted.

Isolation from *Atalantia buxifolia*

A general workflow for the isolation of acridone alkaloids from plant sources is outlined below.



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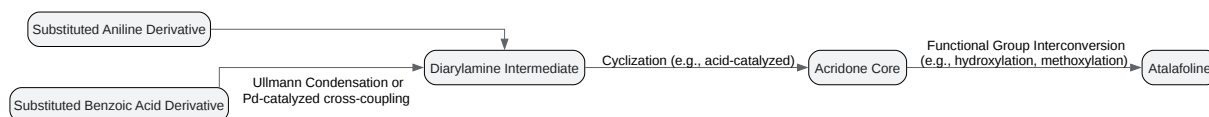
Figure 1. General workflow for the isolation of acridone alkaloids.

Methodology:

- **Plant Material Preparation:** The aerial parts of *Atalantia buxifolia* are collected, dried, and ground into a fine powder.[2]
- **Extraction:** The powdered plant material is extracted with a suitable solvent, typically ethanol or methanol, at room temperature or under reflux.[1][2] The solvent is then evaporated under reduced pressure to yield a crude extract.
- **Solvent Partitioning:** The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Acridone alkaloids are often found in the ethyl acetate and n-butanol fractions.
- **Chromatographic Separation:** The enriched fractions are subjected to column chromatography. Silica gel is commonly used for initial separation, with a gradient elution system of solvents like hexane and ethyl acetate. Further purification can be achieved using Sephadex LH-20 column chromatography.[3]
- **Fraction Analysis and Purification:** The collected fractions are monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest, as identified by comparison with a standard or by spectroscopic methods, are combined. Final purification to obtain pure **Atalafoline** can be achieved through preparative high-performance liquid chromatography (HPLC) or recrystallization.[9]

Chemical Synthesis

The total synthesis of **Atalafoline** (1,3-dihydroxy-2,5,6-trimethoxy-10-methylacridin-9-one) has not been explicitly reported. However, the synthesis of structurally related acridone alkaloids often involves the construction of the central acridone core followed by the introduction or modification of substituents. A potential synthetic approach could involve a key step such as an Ullmann condensation or a related cross-coupling reaction to form the diarylamine intermediate, followed by cyclization to the acridone skeleton.



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Figure 2. A plausible synthetic strategy for the acridone core of **Atalafoline**.

Biological Activity and Signaling Pathways

The biological activities of **Atalafoline** have not been extensively studied. However, many acridone alkaloids exhibit a range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1]

Anticancer Potential:

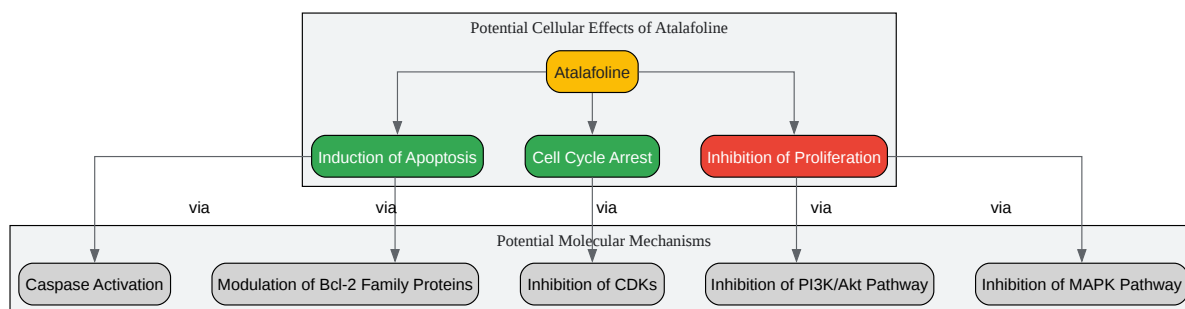
Preliminary studies on other acridone alkaloids isolated from *Atalantia buxifolia* have shown cytotoxic activities against various cancer cell lines. It is plausible that **Atalafoline** may also possess anticancer properties. The potential mechanisms of action for anticancer compounds often involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis (programmed cell death), and the cell cycle.[2][21][22]

Potential Signaling Pathways of Interest:

Further research is needed to elucidate the specific molecular targets and signaling pathways affected by **Atalafoline**. Based on the known mechanisms of other anticancer natural products, potential pathways that could be investigated include:

- **Apoptosis Induction:** Many chemotherapeutic agents induce apoptosis in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, which involve a cascade of caspase activation.[23][24][25]

- **Cell Cycle Arrest:** Compounds that interfere with the cell cycle can halt the proliferation of cancer cells. Key regulatory proteins of the cell cycle, such as cyclins and cyclin-dependent kinases (CDKs), are often targeted.[2][22]
- **Inhibition of Pro-survival Signaling:** Pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways are often hyperactivated in cancer and promote cell survival and proliferation. Inhibition of these pathways is a common strategy for cancer therapy.[18]



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Figure 3. Hypothetical signaling pathways potentially modulated by **Atalafoline**.

Conclusion

Atalafoline is a structurally interesting acridone alkaloid with potential for further scientific investigation. This guide has summarized the currently available physical and chemical data for this compound. However, significant gaps in our knowledge remain, particularly concerning its quantitative solubility, detailed spectral characteristics, definitive experimental protocols for its preparation, and its specific biological mechanisms of action. Future research should focus on filling these knowledge gaps to fully elucidate the therapeutic potential of **Atalafoline**. This will

require the isolation or synthesis of sufficient quantities of the pure compound to enable comprehensive spectroscopic analysis, solubility studies, and in-depth biological evaluations to identify its molecular targets and its effects on cellular signaling pathways. Such studies will be crucial for advancing our understanding of this natural product and its potential applications in drug discovery and development.

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